molecular formula C25H22N2O2 B11701452 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11701452
M. Wt: 382.5 g/mol
InChI Key: KWHFVKBNPLIVEQ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound is characterized by its unique structure, which includes a cinnamoyl group, a methyl group, and a phenyl group attached to a dihydro-benzodiazepine core.

Preparation Methods

The synthesis of 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves several steps. One common synthetic route starts with the preparation of the benzodiazepine core, followed by the introduction of the cinnamoyl, methyl, and phenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific molecular targets and pathways, which are still under investigation.

Comparison with Similar Compounds

Similar compounds to 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one include other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. What sets this compound apart is its unique combination of cinnamoyl, methyl, and phenyl groups, which may confer distinct pharmacological properties. The presence of the cinnamoyl group, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for further research.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

7-methyl-5-phenyl-4-[(E)-3-phenylprop-2-enoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C25H22N2O2/c1-18-12-14-22-21(16-18)25(20-10-6-3-7-11-20)27(17-23(28)26-22)24(29)15-13-19-8-4-2-5-9-19/h2-16,25H,17H2,1H3,(H,26,28)/b15-13+

InChI Key

KWHFVKBNPLIVEQ-FYWRMAATSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.